Benzophenone-2,4'-dicarboxylic acid monohydrate

Description

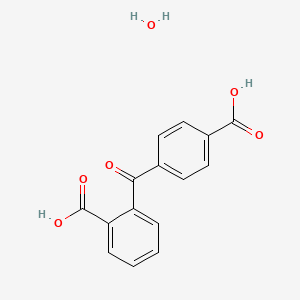

Benzophenone-2,4'-dicarboxylic acid monohydrate (CAS 85-58-5) is a dicarboxylic acid derivative of benzophenone, with carboxylic groups at the 2- and 4'-positions of its aromatic rings. Its molecular formula is C₁₅H₁₀O₅·H₂O, and it is widely employed as a ligand in coordination chemistry due to its flexible geometry and ability to form stable metal-organic frameworks (MOFs) . The monohydrate form enhances its crystallinity, making it suitable for hydrothermal synthesis of polymers with transition metals like Cd(II), Pb(II), and Co(II) .

Properties

IUPAC Name |

2-(4-carboxybenzoyl)benzoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.H2O/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20;/h1-8H,(H,17,18)(H,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXPPYVODXJNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-58-5 | |

| Record name | Benzophenone-2,4'-dicarboxylic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone-2,4’-dicarboxylic acid monohydrate typically involves the condensation of benzophenone with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of Benzophenone-2,4’-dicarboxylic acid monohydrate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The benzophenone core undergoes oxidation under acidic or basic conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80–100°C | 2,4'-Dicarboxybenzophenone quinone | |

| CrO₃ (H₂O/acetone) | Room temperature, 12–24 hrs | Oxidized derivatives (carboxylic acids) |

Oxidation primarily targets the ketone group, forming quinones or further oxidized carboxylic acid derivatives. The reaction efficiency depends on solvent polarity and temperature .

Reduction Reactions

Reductive pathways convert the ketone moiety into alcohols or alkanes:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaBH₄ | EtOH, 0–25°C, 2–4 hrs | Secondary alcohol (diol derivative) | |

| LiAlH₄ | Anhydrous THF, reflux | Fully reduced alkylbenzene |

Reduction with NaBH₄ preserves carboxylic acid groups, while LiAlH₄ may reduce them to CH₂OH groups under harsh conditions .

Substitution Reactions

The carboxylic acid groups participate in nucleophilic substitutions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| SOCl₂ | Reflux, 4–6 hrs | Acid chloride intermediate | |

| Amines (e.g., NH₃) | DMF, 60°C, 12 hrs | Amide derivatives (e.g., RCONHR') |

Acid chlorides formed via SOCl₂ are pivotal intermediates for synthesizing esters, amides, or anhydrides .

Photochemical Reactions

Under UV irradiation (UVA/UVB), the compound exhibits phototoxicity:

| Parameter | Observation | Source |

|---|---|---|

| ROS generation | ↑ DCF fluorescence in HaCaT cells | |

| DNA damage | ↑ % tail DNA in comet assay | |

| Photodegradation | 40–60% decomposition after 1 hr (Sunlight) |

Photostability studies reveal rapid degradation under sunlight, producing free radicals that induce oxidative DNA damage and mitochondrial membrane potential collapse .

Industrial and Biological Derivatives

Key derivatives include:

Ester derivatives demonstrate enhanced solubility in nonpolar solvents, enabling use in coatings and adhesives .

This compound’s bifunctional reactivity and photochemical properties make it valuable in materials science and biomedical research, though its phototoxicity necessitates caution in sunscreen formulations .

Scientific Research Applications

Pharmaceutical Applications

Benzophenone derivatives, including BP-2,4'-DCA, have been studied for their potential therapeutic effects. One notable application is as an antagonist of leukotriene B4 (LTB4), a potent chemotactic agent involved in inflammatory responses.

Case Study: Inhibition of LTB4 Binding

A study demonstrated that various benzophenone dicarboxylic acid derivatives could inhibit the binding of LTB4 to its receptor on human neutrophils. The most effective compound in this series exhibited an affinity comparable to that of the agonist itself, suggesting potential use in treating inflammatory diseases .

UV Protection and Photostability

BP-2,4'-DCA is utilized as a UV filter in cosmetic formulations due to its ability to absorb UV radiation effectively. Its photostability is critical for maintaining the integrity of products exposed to sunlight.

Data Table: UV Absorption Characteristics

| Property | Value |

|---|---|

| UV Absorption Range | 290 - 320 nm |

| Photostability | High |

| Solubility | Soluble in organic solvents |

Material Science Applications

In materials science, BP-2,4'-DCA serves as a building block for synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and fire resistance.

Case Study: Polymer Synthesis

Research has shown that incorporating BP-2,4'-DCA into polyarylate matrices significantly improves thermal stability when compared to traditional polymers without this additive. The resulting materials exhibit enhanced mechanical properties and resistance to degradation at elevated temperatures .

Environmental Impact Studies

Given the widespread use of benzophenones in consumer products, studies have been conducted to assess their environmental impact, particularly regarding their endocrine-disrupting potential.

Findings on Neurotoxicity

A study investigated the effects of benzophenone-2 on oxidative stress markers in rat brains after dermal exposure. Results indicated that while BP-2 penetrated the blood-brain barrier, it did not exacerbate oxidative stress or apoptosis markers in critical brain regions . This finding suggests a complex interaction between BP-2 and biological systems that warrants further investigation.

Regulatory Status

BP-2,4'-DCA is subject to scrutiny under various environmental regulations due to its potential bioaccumulation and toxicity profiles. Continuous monitoring and research are essential to ensure safe usage levels in commercial applications.

Mechanism of Action

The mechanism of action of Benzophenone-2,4’-dicarboxylic acid monohydrate involves the absorption of UV light, which leads to the excitation of its electrons. This excited state allows the compound to dissipate the absorbed energy as heat, thereby preventing the degradation of materials exposed to UV radiation. The molecular targets include the aromatic rings and carbonyl groups, which play a crucial role in the absorption and dissipation of UV energy .

Comparison with Similar Compounds

Comparison with Similar Benzophenone-Based Compounds

Structural Isomerism and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups:

Key Observations :

- Carboxylic Group Count: The number of -COOH groups directly impacts coordination behavior. This compound (two -COOH) forms 2D/3D MOFs with N-donor ligands , while the tetracarboxylic analog (four -COOH) enables denser coordination networks but may exhibit lower solubility .

- Substituent Positions : The 2,4'- arrangement in the target compound provides steric flexibility, allowing diverse metal-ligand geometries compared to the rigid 3,3',4,4'-tetracarboxylic derivative .

Coordination Chemistry and MOF Performance

Metal Binding Efficiency

- This compound: Forms Cd(II) and Pb(II) MOFs with imidazole-based linkers, producing luminescent materials with thermal stability up to 350°C .

- Benzophenone-3,3',4,4'-tetracarboxylic acid: Creates highly cross-linked networks with rare-earth metals, suitable for catalytic applications .

Structural Flexibility vs. Rigidity

- The monohydrate’s flexibility allows adaptive bonding angles, enabling unique topologies like CdSO₄-like frameworks . In contrast, the tetracarboxylic derivative’s rigid structure limits conformational variability but enhances framework stability .

Spectroscopic and Electronic Properties

Density functional theory (DFT) studies reveal distinct electronic profiles:

Biological Activity

Benzophenone-2,4'-dicarboxylic acid monohydrate (BP-2,4'-DCA) is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications based on recent research findings.

Chemical Structure and Properties

BP-2,4'-DCA has the molecular formula and is characterized by two carboxylic acid groups attached to a benzophenone backbone. This structure is crucial for its interaction with biological molecules.

1. Interaction with Enzymes and Receptors

BP-2,4'-DCA exhibits biological activity primarily through its interactions with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit thyroid peroxidase (TPO), an enzyme critical for thyroid hormone synthesis. This inhibition can disrupt normal thyroid function, which is a concern in endocrine disruption studies .

- Estrogen Receptor Modulation : BP-2,4'-DCA has been identified as a weak antagonist of estrogen receptors (ERα and ERβ), exhibiting a preference for ERβ. This interaction suggests potential implications in hormone-related processes and diseases .

2. Antioxidant Activity

The compound demonstrates antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Studies have indicated that it can scavenge free radicals, thereby protecting cells from oxidative damage .

1. Metabolism

BP-2,4'-DCA undergoes metabolic processes similar to other benzoic acid derivatives. It can be conjugated to glycine in the liver and subsequently excreted as hippuric acid. This metabolic pathway is crucial for its detoxification and elimination from the body.

2. Cellular Effects

Research indicates that BP-2,4'-DCA influences various cellular functions:

- Cell Signaling : It can alter signaling pathways involved in inflammation and cellular metabolism.

- Gene Expression : The compound may affect gene expression patterns through its interaction with nuclear receptors .

Table 1: Summary of Biological Activities of BP-2,4'-DCA

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Estrogen Receptor Antagonism | Weak antagonist activity on ERβ | |

| Thyroid Peroxidase Inhibition | Disruption of thyroid hormone synthesis |

Case Study: Endocrine Disruption Potential

A study utilizing high-throughput screening identified BP-2,4'-DCA as a potential endocrine disruptor due to its inhibitory effects on TPO activity. The implications of this finding are significant for understanding environmental exposure risks related to compounds that mimic or interfere with hormonal functions .

Q & A

Q. What are the key spectroscopic and crystallographic methods for characterizing Benzophenone-2,4'-dicarboxylic acid monohydrate?

To confirm the molecular structure and purity, researchers commonly employ:

- Single-crystal X-ray diffraction (SC-XRD): Use programs like SHELXL for refinement, leveraging hydrogen-bonding networks and thermal displacement parameters to resolve crystal packing .

- Vibrational spectroscopy (FT-IR/Raman): Compare experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) to assign functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .

- Solid-state NMR: Detect hydrogen-bonding interactions via chemical shifts of carboxyl protons (~12–14 ppm for carboxylic acids) .

Q. How is this compound synthesized, and what factors influence yield?

A typical synthesis involves:

- Starting materials: Reacting 4,4’-carbonyldibenzoic acid with N-substituted thiosemicarbazide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Optimization strategies:

- Catalyst selection: Use phosphoric oxychloride to activate carboxyl groups for nucleophilic substitution .

- Solvent purity: Analytical-grade solvents (e.g., Merck) reduce side reactions .

- Temperature control: Maintain reflux temperatures (e.g., 110–120°C) to prevent decomposition .

Yields >70% are achievable with stoichiometric balancing and inert atmospheres .

Advanced Research Questions

Q. How can discrepancies between computational and experimental vibrational spectra be resolved?

Discrepancies often arise from approximations in DFT models. Mitigation strategies include:

- Basis set selection: Higher-order basis sets (e.g., 6-311++G**) improve accuracy for electron-dense carboxyl groups .

- Solvent effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions in experimental conditions .

- Anharmonic corrections: Apply scaling factors (0.96–0.98) to calculated frequencies to align with FT-IR/Raman data .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Common issues and solutions:

- Twinned crystals: Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .

- Disordered solvent molecules: Apply SQUEEZE (PLATON) to exclude unresolved electron density from the refinement .

- Hydrogen bonding ambiguity: Restrain O–H···O distances (1.8–2.2 Å) and angles (150–180°) using ISOR/DFIX commands .

Q. How can this compound be applied in polymer synthesis, and what analytical methods validate its incorporation?

As a dicarboxylic acid monomer, it can form polyamides or polyesters via:

Q. What strategies assess the compound’s biological activity, such as estrogen receptor interactions?

- Molecular docking: Use AutoDock Vina to simulate binding affinities with ERα/ERβ, focusing on carboxyl group interactions with Arg394/Glu353 .

- In vitro assays: Competitive binding assays with tritiated estradiol (IC₅₀ values <10 μM suggest antagonism) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.